
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride is a synthetic organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a pyrazole ring attached to an oxolane ring, which is further substituted with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Oxolane Ring: The pyrazole ring is then attached to the oxolane ring through an ether linkage. This can be achieved by reacting the pyrazole with an oxolane derivative in the presence of a suitable base.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated oxolane derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine
In medicine, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine may have potential therapeutic applications. It could be investigated for its activity against various diseases, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine: A similar compound with slight structural variations.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;monohydrochloride: A related compound with a different salt form.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;hydrobromide: Another related compound with a different halide salt.
Uniqueness
The uniqueness of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride salt. These features may confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H15Cl2N3O2 |
|---|---|
分子量 |
256.13 g/mol |
IUPAC 名称 |
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-3-6(2-10-11)13-8-5-12-4-7(8)9;;/h2-3,7-8H,4-5,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI 键 |
LVKAVVRNJJNZFV-OXOJUWDDSA-N |
手性 SMILES |
CN1C=C(C=N1)O[C@@H]2COC[C@@H]2N.Cl.Cl |
规范 SMILES |
CN1C=C(C=N1)OC2COCC2N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


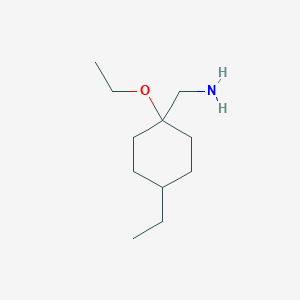
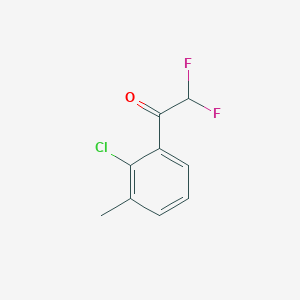
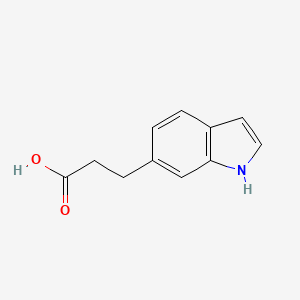
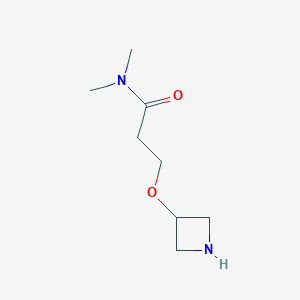
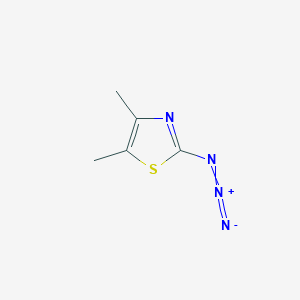


![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)

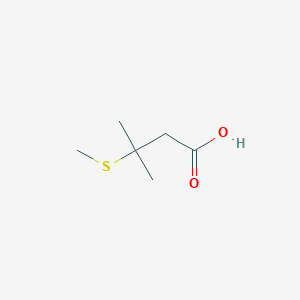

![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)


